

Application Notes and Protocols for In Vivo Research of Crisugabalin

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Compound of Interest

Compound Name: *Crisugabalin*

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Introduction to Crisugabalin

Crisugabalin (also known as HSK16149) is a third-generation gabapentinoid, a selective ligand for the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[1][2] As a novel γ -aminobutyric acid (GABA) analog, it is structurally and functionally similar to pregabalin and gabapentin.[3][4][5] **Crisugabalin** exhibits a significantly higher binding affinity for the $\alpha 2\delta$ -1 subunit compared to pregabalin.[1][2][6] Its primary mechanism of action involves binding to the $\alpha 2\delta$ -1 subunit, which leads to a reduction in calcium influx in the central nervous system and subsequently decreases the release of excitatory neurotransmitters like glutamate and substance P.[2][3][4] This modulation of neuronal excitability underlies its therapeutic effects in managing neuropathic pain.[3][4]

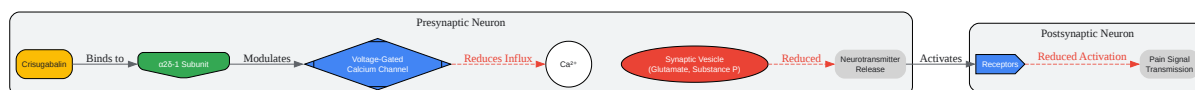
Preclinical studies have indicated that **Crisugabalin** has a favorable pharmacokinetic profile and a better therapeutic index than pregabalin, with notably lower brain penetration, which may contribute to a reduced incidence of central nervous system side effects such as dizziness and somnolence.[1][2] **Crisugabalin** has been approved in China for the treatment of diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). Clinical trials have demonstrated its efficacy in providing rapid and significant pain relief for these conditions.[1][6][7][8]

These application notes provide detailed protocols for the in vivo evaluation of **Crisugabalin** in rodent models of DPNP and PHN, which are crucial for preclinical research and further

exploration of its therapeutic potential.

Signaling Pathway of Crisugabalin

The mechanism of action of **Crisugabalin** centers on its high-affinity binding to the $\alpha 2\delta$ -1 subunit of presynaptic voltage-gated calcium channels. In neuropathic pain states, there is an upregulation of these channels, leading to excessive calcium influx and subsequent release of excitatory neurotransmitters. **Crisugabalin**'s binding to the $\alpha 2\delta$ -1 subunit modulates the function of these channels, thereby attenuating the release of neurotransmitters and dampening neuronal hyperexcitability.



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Figure 1: Mechanism of Action of **Crisugabalin**.

Quantitative Data Summary

The following tables summarize the efficacy and safety data for **Crisugabalin** from clinical trials in patients with Diabetic Peripheral Neuropathic Pain and Postherpetic Neuralgia.

Table 1: Efficacy of **Crisugabalin** in Diabetic Peripheral Neuropathic Pain (13-week treatment)

[\[6\]](#)[\[7\]](#)[\[8\]](#)

| Treatment Group | Change in Average Daily Pain Score (ADPS) from Baseline |
|------------------------|--|
| Crisugabalin 40 mg/day | Statistically significant reduction vs. placebo (P < 0.05) |
| Crisugabalin 80 mg/day | Statistically significant reduction vs. placebo (P < 0.05) |
| Placebo | - |
| Pregabalin 300 mg/day | Significant pain relief observed from week 6 |

Statistically significant improvements in Numeric Rating Scale (NRS) and Daily Sleep Interference Score (DSIS) were observed as early as day 2 for **Crisugabalin** groups.[6]

Table 2: Efficacy of **Crisugabalin** in Postherpetic Neuralgia (12-week treatment)[2][9][10]

| Treatment Group | LSM Change in ADPS from Baseline | LSM Difference vs. Placebo (95% CI) | P-value vs. Placebo |
|------------------------|----------------------------------|-------------------------------------|---------------------|
| Crisugabalin 40 mg/day | -2.2 | -1.1 (-1.6 to -0.7) | < 0.001 |
| Crisugabalin 80 mg/day | -2.6 | -1.5 (-2.0 to -1.0) | < 0.001 |
| Placebo | -1.1 | - | - |

LSM: Least Squares Mean; ADPS: Average Daily Pain Score; CI: Confidence Interval.

Table 3: Responder Rates in Postherpetic Neuralgia (12-week treatment)[11][9]

| Treatment Group | ≥30% Pain Reduction | ≥50% Pain Reduction |
|------------------------|---------------------|---------------------|
| Crisugabalin 40 mg/day | 61.2% | 37.2% |
| Crisugabalin 80 mg/day | 54.5% | 38.0% |
| Placebo | 35.5% | 20.2% |

Experimental Protocols for In Vivo Studies

The following protocols describe the induction of neuropathic pain models in rodents and the subsequent behavioral assessments to evaluate the efficacy of **Crisugabalin**.

Diabetic Peripheral Neuropathic Pain (DPNP) Model

This protocol is adapted from studies utilizing streptozotocin (STZ) to induce type 1 diabetes in rats, a commonly used model for DPNP.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Male Sprague-Dawley rats (225-250 g)
- Streptozotocin (STZ)
- 0.1 M citrate buffer (pH 4.5)
- Glucometer and test strips
- **Crisugabalin**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles

Procedure:

- Induction of Diabetes:
 - Fast rats overnight.

- Freshly dissolve STZ in cold 0.1 M citrate buffer.
- Administer a single intraperitoneal (IP) injection of STZ (50-60 mg/kg).[12][13]
- Return rats to their cages with free access to food and water.
- Confirmation of Diabetes:
 - 72 hours post-STZ injection, measure blood glucose levels from a tail vein blood sample using a glucometer.
 - Rats with blood glucose levels >250-350 mg/dL are considered diabetic and are included in the study.[5][13]
- Development of Neuropathy:
 - Monitor the health of the diabetic rats.
 - Allow 2-4 weeks for the development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.[5][13]
- Drug Administration:
 - Prepare **Crisugabalin** suspensions in the vehicle at the desired concentrations (e.g., based on preclinical data).
 - Administer **Crisugabalin** or vehicle orally via gavage.
- Behavioral Testing:
 - Perform behavioral tests (see section 4.3) at baseline (before drug administration) and at specified time points post-administration (e.g., 1, 2, 4, and 6 hours).

Postherpetic Neuralgia (PHN) Model

This protocol is based on a mouse model of delayed postherpetic pain induced by herpes simplex virus type 1 (HSV-1) infection.[15][16][17][18]

Materials:

- Female BALB/c mice
- Herpes simplex virus type 1 (HSV-1)
- Acyclovir
- **Crisugabalin**
- Vehicle
- Oral gavage needles

Procedure:

- Viral Inoculation:
 - Inoculate the unilateral hind paw of mice with HSV-1.
- Antiviral Treatment:
 - Beginning 5 days after inoculation, administer acyclovir orally five times a day for 7 days to facilitate the healing of skin lesions.[\[15\]](#)[\[18\]](#)
- Development of Postherpetic Pain:
 - Monitor the mice for the resolution of skin lesions (typically by day 15).[\[15\]](#)[\[18\]](#)
 - Pain-related responses (allodynia) often persist after the lesions have healed. Behavioral testing can be conducted on days 25-35 post-inoculation.[\[15\]](#)[\[18\]](#)
- Drug Administration:
 - Administer **Crisugabalin** or vehicle orally via gavage.
- Behavioral Testing:
 - Assess mechanical allodynia using the von Frey test (see section 4.3.1) at baseline and at various time points after drug administration.

Behavioral Assessment Protocols

This test quantifies the withdrawal threshold to a non-noxious mechanical stimulus.[\[6\]](#)[\[11\]](#)[\[9\]](#)

Materials:

- Von Frey filaments with varying calibrated bending forces
- Elevated wire mesh platform
- Plexiglas enclosures

Procedure:

- Acclimatization:
 - Place individual animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 20-30 minutes before testing.[\[11\]](#)
- Filament Application:
 - Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[\[6\]](#)[\[11\]](#)[\[9\]](#)
 - Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% withdrawal threshold.[\[11\]](#)[\[9\]](#)
 - A positive response is a sharp withdrawal, flinching, or licking of the paw.
- Data Analysis:
 - The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[\[9\]](#) A lower threshold indicates increased mechanical sensitivity (allodynia).

This test measures the latency to withdraw from a noxious thermal stimulus.[\[2\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Plantar test apparatus (Hargreaves apparatus) with a radiant heat source

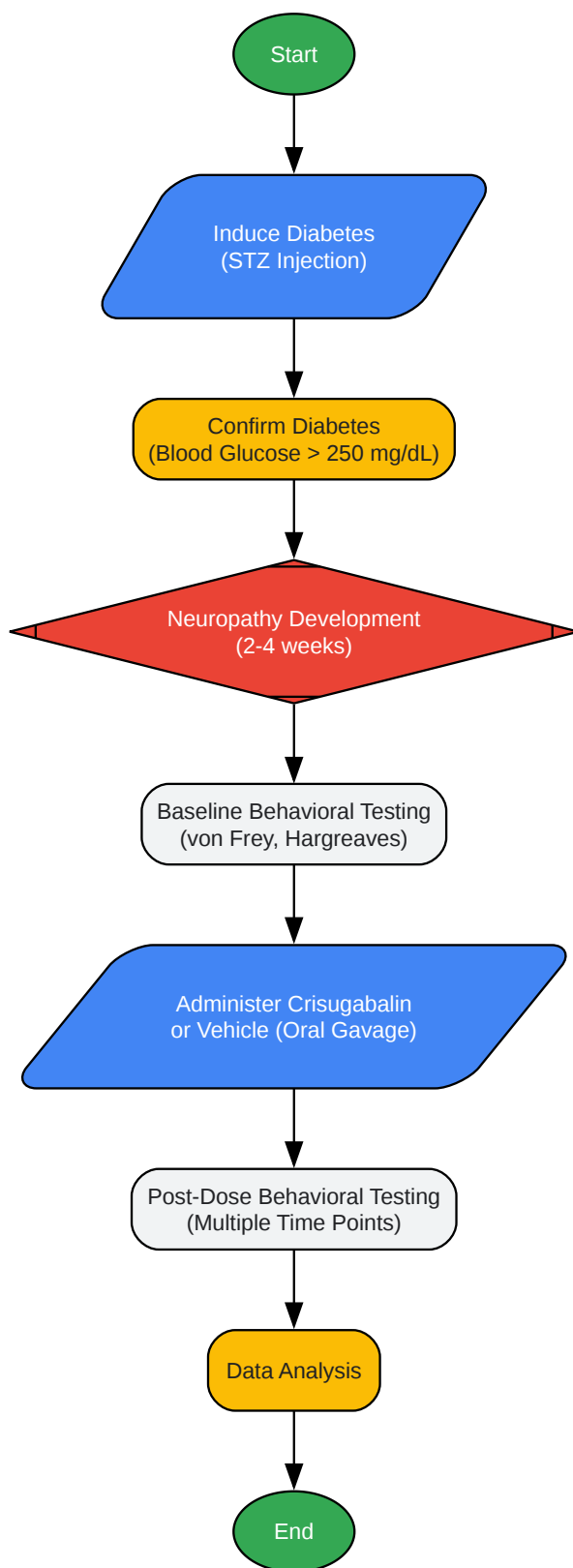
- Glass platform
- Plexiglas enclosures

Procedure:

- Acclimatization:
 - Place animals in the enclosures on the glass platform and allow them to acclimate for 15-20 minutes.[\[22\]](#)
- Heat Application:
 - Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw.
 - Activate the heat source, which starts a timer.
- Recording Latency:
 - The timer stops automatically when the animal withdraws its paw. Record this withdrawal latency.
 - A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[\[20\]](#)[\[22\]](#)
- Data Analysis:
 - A shorter withdrawal latency compared to baseline or control animals indicates thermal hyperalgesia.

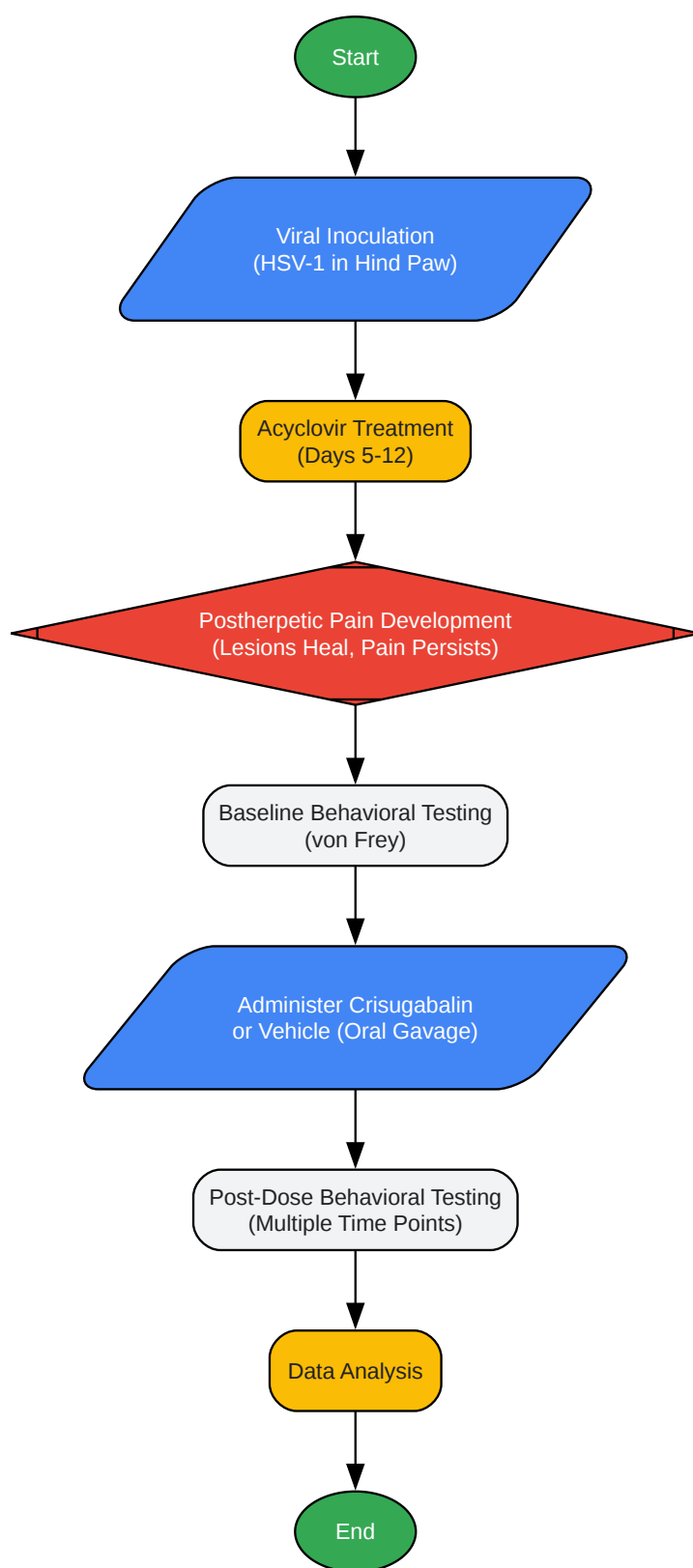
Experimental Workflows

The following diagrams illustrate the logical flow of the in vivo experimental protocols.



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Figure 2: Workflow for DPNP Model and Drug Efficacy Testing.



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Figure 3: Workflow for PHN Model and Drug Efficacy Testing.

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